molecular formula C17H20N2O2 B7021926 N-[2-(3-hydroxycyclobutyl)ethyl]-2-methylquinoline-4-carboxamide

N-[2-(3-hydroxycyclobutyl)ethyl]-2-methylquinoline-4-carboxamide

Cat. No.: B7021926
M. Wt: 284.35 g/mol
InChI Key: WQUSJVDUISFGLR-UHFFFAOYSA-N
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Description

N-[2-(3-hydroxycyclobutyl)ethyl]-2-methylquinoline-4-carboxamide is a complex organic compound that features a quinoline core structure

Properties

IUPAC Name

N-[2-(3-hydroxycyclobutyl)ethyl]-2-methylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-11-8-15(14-4-2-3-5-16(14)19-11)17(21)18-7-6-12-9-13(20)10-12/h2-5,8,12-13,20H,6-7,9-10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQUSJVDUISFGLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)NCCC3CC(C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-hydroxycyclobutyl)ethyl]-2-methylquinoline-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the quinoline core, which can be synthesized through the Skraup synthesis or Friedländer synthesis. The subsequent steps involve the introduction of the 2-methyl group and the carboxamide functionality. The cyclobutyl moiety is introduced via a cycloaddition reaction, followed by functional group transformations to install the hydroxy and ethyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-hydroxycyclobutyl)ethyl]-2-methylquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The quinoline core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of various substituents on the quinoline ring.

Scientific Research Applications

N-[2-(3-hydroxycyclobutyl)ethyl]-2-methylquinoline-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(3-hydroxycyclobutyl)ethyl]-2-methylquinoline-4-carboxamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, affecting transcription and replication processes. The hydroxycyclobutyl moiety may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3-hydroxycyclobutyl)ethyl]-2-(2-methyl-3-oxocyclopentyl)acetamide
  • tert-Butyl N-[2-(3-hydroxycyclobutyl)ethyl]carbamate

Uniqueness

N-[2-(3-hydroxycyclobutyl)ethyl]-2-methylquinoline-4-carboxamide is unique due to its combination of a quinoline core with a hydroxycyclobutyl moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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